1,2-Butanedithiol
Overview
Description
1,2-Butanedithiol is an organosulfur compound with the molecular formula C4H10S2. It is a colorless liquid with a strong, unpleasant odor. The compound contains two thiol groups (-SH) attached to the first and second carbon atoms of a butane chain.
Mechanism of Action
Target of Action
1,2-Butanedithiol, also known as ethane-1,2-dithiol, is a colorless liquid with a distinct sulfuric odor . It is primarily used as a reagent in organic synthesis and as a chelating ligand . It interacts with aldehydes and ketones to form 1,3-dithiolanes , which are important intermediates in organic synthesis .
Mode of Action
The mode of action of this compound involves its strong reactivity with aldehydes and ketones. This interaction results in the formation of 1,3-dithiolanes . The reaction can be represented as follows:
C2H4(SH)2+RR′CO→C2H4S2CRR′+H2OC_2H_4(SH)_2 + RR'CO \rightarrow C_2H_4S_2CRR' + H_2O C2H4(SH)2+RR′CO→C2H4S2CRR′+H2O
This reaction is facilitated by the presence of the two thiol (-SH) groups in the this compound molecule .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of 1,3-dithiolanes from aldehydes and ketones . These 1,3-dithiolanes are important intermediates in various organic synthesis processes .
Result of Action
The primary result of the action of this compound is the formation of 1,3-dithiolanes from aldehydes and ketones . These 1,3-dithiolanes serve as important intermediates in various organic synthesis processes .
Preparation Methods
1,2-Butanedithiol can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobutane with sodium hydrosulfide (NaSH) in an aqueous medium. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by thiol groups:
BrCH2CHBrCH2CH3+2NaSH→HSCH2CHSHCH2CH3+2NaBr
Another method involves the use of thiourea as a nucleophile. The reaction of 1,2-dibromobutane with thiourea forms an intermediate isothiourea salt, which is then hydrolyzed to yield this compound .
Chemical Reactions Analysis
1,2-Butanedithiol undergoes various chemical reactions, including:
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Oxidation: : Thiols can be oxidized to form disulfides. For example, this compound can be oxidized by iodine (I2) to form 1,2-dithiane:
HSCH2CHSHCH2CH3+I2→S2(CH2)4+2HI
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Reduction: : Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid:
S2(CH2)4+Zn+2HCl→HSCH2CHSHCH2CH3+ZnCl2
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Substitution: : Thiols can undergo nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers:
HSCH2CHSHCH2CH3+RBr→RSCH2CHSHCH2CH3+HBr
Scientific Research Applications
1,2-Butanedithiol has several applications in scientific research and industry:
Comparison with Similar Compounds
1,2-Butanedithiol can be compared with other similar compounds, such as:
1,4-Butanedithiol: This compound has thiol groups attached to the first and fourth carbon atoms of a butane chain.
Ethanethiol: A smaller thiol compound with a single thiol group attached to an ethane chain.
This compound is unique due to the presence of two thiol groups on adjacent carbon atoms, which allows it to form intramolecular disulfide bonds and participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
butane-1,2-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMJBWNOFFSRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864665 | |
Record name | Butane-1,2-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
liquid with sulfury, roasted meat odour | |
Record name | 1,2-Butanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
77.00 °C. @ 28.00 mm Hg | |
Record name | 1,2-Butanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscible in fat | |
Record name | 1,2-Butanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.039 (d20/4) | |
Record name | 1,2-Butanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16128-68-0 | |
Record name | 1,2-Butanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16128-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Butanedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016128680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Butanedithiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane-1,2-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,2-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BUTANEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L7E5T7FUM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-Butanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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